molecular formula C15H11NO3S B5732874 (4E)-2-(furan-2-yl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one

(4E)-2-(furan-2-yl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one

Cat. No.: B5732874
M. Wt: 285.3 g/mol
InChI Key: KATXIGWDIAIWGQ-FMIVXFBMSA-N
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Description

(4E)-2-(furan-2-yl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a furan ring, a methylsulfanylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(furan-2-yl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one typically involves the condensation of furan-2-carbaldehyde with 4-methylsulfanylbenzaldehyde in the presence of a suitable base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(furan-2-yl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-2-(furan-2-yl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-2-(furan-2-yl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-2-(furan-2-yl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one is unique due to its combination of a furan ring, a methylsulfanylphenyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(4E)-2-(furan-2-yl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c1-20-11-6-4-10(5-7-11)9-12-15(17)19-14(16-12)13-3-2-8-18-13/h2-9H,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATXIGWDIAIWGQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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